molecular formula C11H26Cl2N2O2 B4054380 1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride

1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride

Cat. No.: B4054380
M. Wt: 289.24 g/mol
InChI Key: QPRMAQDJVLRURB-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with an appropriate epoxide under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2.2ClH/c1-10(2)15-9-11(14)8-13-6-4-12(3)5-7-13;;/h10-11,14H,4-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRMAQDJVLRURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
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1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
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1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 4
1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 5
1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 6
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1-(4-Methylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride

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